molecular formula C7H14N4O4 B12316904 1-(Diaminomethylidene)-3-[4-hydroxy-5-(hydroxymethyl)oxolan-2-yl]urea

1-(Diaminomethylidene)-3-[4-hydroxy-5-(hydroxymethyl)oxolan-2-yl]urea

Cat. No.: B12316904
M. Wt: 218.21 g/mol
InChI Key: VGUQMXPKKFTIJO-UHFFFAOYSA-N
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Description

D-2’-Deoxyribofuranosyl-3-guanylurea: is a chemical compound with the molecular formula C7H14N4O4 and a molecular weight of 218.21 g/mol It is a derivative of guanylurea and is structurally characterized by the presence of a deoxyribofuranosyl group attached to the guanylurea moiety

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of D-2’-Deoxyribofuranosyl-3-guanylurea typically involves the reaction of guanylurea with a deoxyribofuranosyl donor. One common method includes the use of protected deoxyribofuranosyl derivatives, which are reacted with guanylurea under acidic or basic conditions to yield the desired product. The reaction conditions often require careful control of temperature and pH to ensure high yield and purity .

Industrial Production Methods: Industrial production of D-2’-Deoxyribofuranosyl-3-guanylurea may involve large-scale synthesis using optimized reaction conditions. This includes the use of high-purity starting materials, efficient catalysts, and advanced purification techniques to obtain the compound in bulk quantities. The process may also involve continuous monitoring and quality control to meet industrial standards .

Chemical Reactions Analysis

Types of Reactions: D-2’-Deoxyribofuranosyl-3-guanylurea undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxidized guanylurea derivatives, while reduction may produce reduced forms of the compound .

Scientific Research Applications

Chemistry: In chemistry, D-2’-Deoxyribofuranosyl-3-guanylurea is used as a building block for the synthesis of more complex molecules. It is also employed in studies of reaction mechanisms and chemical kinetics .

Biology: In biological research, the compound is used to study nucleotide analogs and their interactions with enzymes and nucleic acids. It serves as a model compound for understanding the behavior of similar nucleoside analogs .

Medicine: Its structural similarity to nucleosides makes it a candidate for drug design and development .

Industry: In the industrial sector, the compound is used in the production of fine chemicals and pharmaceuticals. It is also employed in the development of new materials with specific chemical properties .

Mechanism of Action

The mechanism of action of D-2’-Deoxyribofuranosyl-3-guanylurea involves its interaction with molecular targets such as enzymes and nucleic acids. The compound can inhibit the activity of certain enzymes by mimicking the structure of natural substrates. This inhibition can lead to the disruption of metabolic pathways and cellular processes . Additionally, the compound’s ability to form stable complexes with nucleic acids makes it useful in studying DNA and RNA interactions .

Comparison with Similar Compounds

Uniqueness: D-2’-Deoxyribofuranosyl-3-guanylurea is unique due to its specific combination of a deoxyribofuranosyl group and a guanylurea moiety. This unique structure imparts distinct chemical and biological properties, making it valuable in various research and industrial applications .

Properties

Molecular Formula

C7H14N4O4

Molecular Weight

218.21 g/mol

IUPAC Name

1-(diaminomethylidene)-3-[4-hydroxy-5-(hydroxymethyl)oxolan-2-yl]urea

InChI

InChI=1S/C7H14N4O4/c8-6(9)11-7(14)10-5-1-3(13)4(2-12)15-5/h3-5,12-13H,1-2H2,(H5,8,9,10,11,14)

InChI Key

VGUQMXPKKFTIJO-UHFFFAOYSA-N

Canonical SMILES

C1C(C(OC1NC(=O)N=C(N)N)CO)O

Origin of Product

United States

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